molecular formula C15H28N2O2 B1171250 tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate CAS No. 189333-51-5

tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate

Cat. No.: B1171250
CAS No.: 189333-51-5
M. Wt: 268.39 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate is a valuable chemical building block incorporating the privileged 3,9-diazaspiro[5.5]undecane scaffold, a versatile and rigid spirocyclic structure highly sought after in medicinal chemistry and drug discovery . This bifunctional compound features a reactive secondary amine on the diazaspiro ring system for further derivatization and a tert-butyl ester protecting group that can be readily cleaved under mild acidic conditions to reveal a free carboxylic acid, enabling diverse conjugation strategies . The 3,9-diazaspiro[5.5]undecane scaffold is recognized as a privileged structure in pharmaceutical research, serving as a key structural motif in compounds investigated as positive allosteric modulators of nicotinic acetylcholine receptors and for the treatment of pain and other neurological disorders . Furthermore, this spirocyclic framework and its derivatives, such as the tert-butyl carboxylate-protected version (CAS# 173405-78-2), are increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs), where the intrinsic rigidity and spatial orientation of the spiro system can enhance cell permeability and influence ternary complex stability for targeted protein degradation . The compound's favorable physicochemical properties, including high gastrointestinal absorption and blood-brain barrier permeability predicted by computational models, make it a particularly attractive scaffold for designing central nervous system-active therapeutics . This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)12-17-10-6-15(7-11-17)4-8-16-9-5-15/h16H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVFAJIHKRMQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC2(CCNCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 3,9-Diazaspiro[5.5]undecane Core

The spirocyclic amine core is typically synthesized via cyclization reactions involving piperidine or morpholine derivatives. A representative method involves the reaction of N-Boc-3,9-diazaspiro[5.5]undecane (2 ) with acyl chlorides or anhydrides under basic conditions . For example, treatment of 2 with acetic acid in isopropyl alcohol at 108°C facilitates the formation of tert-butyl 9-(4-methyl-5-oxo-2,5-dihydrofuran-3-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate, achieving a 77% yield after silica gel purification . This step highlights the importance of polar aprotic solvents and elevated temperatures in promoting cyclization.

Deprotection of the Boc Group

Removal of the tert-butoxycarbonyl (Boc) protecting group is critical for liberating the reactive secondary amine. A standard protocol involves treating the Boc-protected intermediate with 4N HCl in 1,4-dioxane and methanol . For instance, compound 2 (397 mg, 1.262 mmol) was deprotected under acidic conditions to yield the free amine, which was directly used in subsequent reactions without isolation . This method ensures quantitative conversion while minimizing side reactions.

Reaction Optimization and Yield Data

Parameter Alkylation Method HBTU Method
SolventDCMDCM
BaseEt₃NEt₃N
TemperatureRTRT
Yield84–89% 70–80%
PurificationFlash chromatographyFlash chromatography

The alkylation method is preferred for its higher yield and simpler workup, while the HBTU approach offers compatibility with acid-sensitive substrates .

Characterization and Quality Control

Final products are characterized via:

  • ¹H NMR : Key signals include δ 1.53 (d, J=6.8 Hz, 3H) for the tert-butyl group and δ 4.38 (q, J=6.8 Hz, 1H) for the acetate methylene .

  • HPLC-MS : Purity ≥95% with HRMS confirming molecular ion peaks (e.g., [M]⁺ at m/z 364.2227) .

  • Chiral HPLC : Enantiomeric excess (ee) ≥97% for optically active derivatives .

Industrial-Scale Considerations

Patent WO2020048829A1 highlights the use of 3,9-diazaspiro[5.5]undecane derivatives in cancer therapeutics, emphasizing scalable synthetic routes . Key adjustments for scale-up include:

  • Replacing DCM with ethyl acetate for safety.

  • Employing continuous flow chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium on carbon (Pd/C), hydrogen gas, and tetrahydrofuran (THF). The reactions are typically carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reduction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with Pd/C and hydrogen gas yields this compound .

Scientific Research Applications

tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and the development of new drugs.

    Medicine: It is used in the development of new therapeutic agents.

    Industry: It is used in the production of various chemical products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, stereochemistry, or functional groups, leading to distinct pharmacological and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications References
tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate (173405-78-2) C₁₄H₂₆N₂O₂ 254.37 Spirocyclic core with tert-butyl acetate PROTACs, kinase inhibitors, PET tracers
3,9-Diazaspiro[5.5]undec-3-yl(phenyl)methanone (851322-39-9) C₁₆H₂₂N₂O 258.36 Phenyl ketone substituent Unknown (limited data)
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (873924-08-4) C₁₄H₂₃NO₃ 253.34 Oxo group at position 9 Intermediate in alkaloid synthesis
tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate (1784848-04-9) C₁₄H₂₄F₂N₂O₂ 290.35 Difluoro substitution at position 7 Enhanced metabolic stability in fluorinated drugs
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride (236406-47-6) C₁₄H₂₆N₂O₂·HCl 290.83 Hydrochloride salt form Improved solubility for in vivo studies

Key Findings:

Spirocyclic Core Modifications: The difluoro derivative (CAS 1784848-04-9) exhibits enhanced metabolic stability due to fluorine’s electron-withdrawing effects, making it suitable for prolonged drug action . The oxo variant (CAS 873924-08-4) lacks the diaza group, reducing its utility in metal-binding applications but expanding its role in non-polar syntheses .

Functional Group Impact :

  • The tert-butyl acetate group in the parent compound improves lipophilicity, facilitating blood-brain barrier penetration in PET tracers .
  • The hydrochloride salt (CAS 236406-47-6) offers superior aqueous solubility, critical for preclinical pharmacokinetic studies .

Biological Activity: Derivatives like ERD-3111 (using the parent compound) show nM-range potency in estrogen receptor degradation, outperforming non-spirocyclic analogs by >10-fold in cellular assays . In contrast, the phenyl methanone analog (CAS 851322-39-9) lacks documented bioactivity, likely due to reduced solubility and steric hindrance from the aromatic group .

Research Highlights

  • PROTAC Development : Conjugation of this compound with cereblon ligands yielded degraders with DC₅₀ values <10 nM in breast cancer models .
  • Synthetic Versatility : The compound’s tert-butyl group enables facile deprotection under acidic conditions (e.g., TFA), allowing modular integration into complex architectures .

Biological Activity

tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate (CAS No. 189333-51-5) is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C15H28N2O2
Molecular Weight: 268.40 g/mol
CAS Number: 189333-51-5
Purity: Typically greater than 98% in commercial preparations
Storage Conditions: Should be kept in a dark place at temperatures between 2-8°C to maintain stability .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of neurological and metabolic disorders.

  • Neuropeptide Y (NPY) Antagonism:
    • Compounds structurally related to diazaspiro derivatives have demonstrated antagonistic activity against neuropeptide Y receptors, which are implicated in obesity and metabolic disorders. This antagonism may lead to reduced appetite and improved metabolic profiles .
  • Inhibition of Enzymatic Activity:
    • Similar compounds have shown potential in inhibiting key enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC). This inhibition can result in decreased lipogenesis and may be beneficial for weight management and metabolic health .

Pharmacological Studies

Research on related diazaspiro compounds has provided insights into their pharmacological profiles:

Study Focus Findings
Obesity Treatment Inhibition of ACC1/ACC2 was linked to weight loss in animal models; IC50 values reported as low as 14 nM for hACC1 and 3 nM for hACC2 .
Pain Management Compounds showed efficacy in pain models by modulating neuropeptide signaling pathways .
Cardiovascular Effects Some diazaspiro compounds exhibited protective effects against cardiovascular diseases through NPY antagonism .

Case Studies

Several studies have explored the efficacy of related compounds in clinical or preclinical settings:

  • Study on ACC Inhibition:
    • A study by Pfizer Inc. reported that a diazaspiro compound demonstrated dual inhibition of ACC1 and ACC2, with significant reductions in sebum triglyceride content observed in human trials .
  • NPY Antagonism Study:
    • Research involving insect cell models showed that certain diazaspiro derivatives could effectively bind to NPY receptors with IC50 values less than 500 nM, indicating potential therapeutic applications for obesity and related disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate, and how do reaction conditions impact yield?

  • Methodology : The synthesis typically involves coupling a diazaspiro core with a tert-butyl ester group. Key steps include:

  • Pd-catalyzed cross-coupling : A tert-butyl-protected diazaspiro intermediate is reacted with aryl halides using Pd₂(dba)₃, XantPhos, and Cs₂CO₃ in 1,4-dioxane at 100°C, yielding ~40% after flash chromatography .
  • Microwave-assisted solid-phase synthesis : Primary amines react with resin-bound bismesylates under microwave irradiation, achieving higher yields (e.g., 88.6%) by optimizing solvent (DMSO) and base (DIPEA) at 130°C .
  • Deprotection strategies : TFA in DCM or HCl in ethyl acetate removes the tert-butyl group, requiring careful pH adjustment during workup to isolate the free base .
    • Critical factors : Solvent polarity, catalyst loading, and temperature significantly affect yields. For example, DMSO enhances nucleophilicity in SNAr reactions, while Pd catalysts require inert atmospheres to prevent deactivation.

Q. How is tert-butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate characterized, and what analytical discrepancies may arise?

  • Primary techniques :

  • ¹H NMR : Key signals include tert-butyl singlet (~1.4 ppm) and spirocyclic proton splitting patterns (e.g., δ 3.0–4.5 ppm for diazaspiro CH₂ groups) .
  • LCMS : Molecular ion peaks (e.g., m/z 290.8 for the hydrochloride salt) and fragmentation patterns confirm purity .
  • HPLC : Retention times (e.g., 1.01 minutes under SQD-FA05 conditions) assess chromatographic behavior .
    • Common discrepancies :
  • Baseline noise in NMR due to residual TFA or solvent impurities.
  • Variability in LCMS ion intensity from incomplete ionization, requiring matrix-matched calibration .

Q. What purification strategies are effective for isolating tert-butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate intermediates?

  • Flash chromatography : Silica gel with gradients of ethyl acetate/hexanes separates tert-butyl-protected intermediates, resolving diastereomers in spirocyclic systems .
  • Reverse-phase C18 chromatography : Used for polar derivatives (e.g., PROTAC linkers) with acetonitrile/water gradients .
  • Recrystallization : The hydrochloride salt (CAS 236406-47-6) is recrystallized from ethanol/water for >97% purity .

Advanced Research Questions

Q. How does tert-butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate function in PROTAC design, and what structural modifications enhance degradation efficiency?

  • Role in PROTACs : The diazaspiro core serves as a rigid linker, improving pharmacokinetics by reducing conformational flexibility. For example, it connects a VHL ligand to a BTK-targeting moiety, enhancing proteasome-mediated degradation .
  • Optimization strategies :

  • Branching : Introducing fluorine or methyl groups at the spirocyclic nitrogen improves solubility and binding affinity .
  • Linker length : Extending the acetate side chain with PEG spacers balances cell permeability and target engagement .
    • Validation : Cellular assays (e.g., Western blotting for target protein depletion) and pharmacokinetic profiling in murine models confirm efficacy .

Q. What computational approaches predict the bioactivity of tert-butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate derivatives?

  • Molecular dynamics (MD) simulations : Model interactions between the diazaspiro core and ATPase domains (e.g., p97), identifying key hydrogen bonds with Asp-154 and Tyr-155 .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
  • Docking studies : Rigid docking into PARP-1’s catalytic domain (PDB: 5DS3) predicts competitive inhibition, validated by SPR binding assays .

Q. How can contradictory data on synthetic yields and bioactivity be resolved?

  • Case study : Yields for Pd-catalyzed couplings vary from 40% to 88.6% , attributed to:

  • Catalyst pre-activation : Pd₂(dba)₃ requires pre-stirring in dioxane to generate active Pd(0) species.
  • Oxygen sensitivity : Degassed solvents and Schlenk techniques improve reproducibility .
    • Bioactivity discrepancies : Variability in PARP-1 inhibition assays (IC₅₀ = 2–10 nM) may arise from assay conditions (e.g., ATP concentration) or compound aggregation. Use dynamic light scattering (DLS) to confirm monomeric state .

Q. What in vivo challenges are associated with tert-butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate-based therapeutics?

  • Metabolic stability : The tert-butyl group resists esterase cleavage, but the spirocyclic amine undergoes CYP3A4-mediated oxidation. Co-administration with CYP inhibitors (e.g., ketoconazole) prolongs half-life in rats .
  • Blood-brain barrier (BBB) penetration : LogP values (~2.5) and polar surface area (PSA ≈ 65 Ų) limit CNS uptake. Prodrug strategies (e.g., phosphonoacetate esters) improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.